N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide, also known as DBAQ, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBAQ belongs to the family of quinazoline derivatives, which are known for their diverse biological activities such as anticancer, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Some Transformations of 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one Research by Markosyan et al. (2018) explored the condensation and cyclization processes involving chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to the synthesis of various derivatives of 5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This study highlights the chemical versatility of the quinazoline scaffold in synthesizing compounds with a potential for further biological applications (Markosyan et al., 2018).
Anticancer Applications
Discovery of Benzo[g]quinazolin benzenesulfonamide Derivatives as Dual EGFR/HER2 Inhibitors Alsaid et al. (2017) synthesized a series of N-(substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)acetamide derivatives, demonstrating significant cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR and HER2 tyrosine kinase enzymes. This research underscores the potential of benzoquinazolinone derivatives in cancer therapy, particularly for targeting specific receptor tyrosine kinases involved in tumor growth and proliferation (Alsaid et al., 2017).
Antimicrobial and Antifungal Applications
Studies on Substituted Benzo[h]quinazolines, Benzo[g]indazoles, Pyrazoles, 2,6-Diarylpyridines as Anti-tubercular Agents Maurya et al. (2013) evaluated a range of substituted benzo[h]quinazoline derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited significant activity, suggesting the therapeutic potential of these derivatives in treating tuberculosis (Maurya et al., 2013).
Anti-inflammatory Applications
Substituted Quinazolinones and Their Anti-inflammatory Activity Hitkari et al. (1995) synthesized and evaluated the anti-inflammatory activity of various substituted quinazolinone derivatives. The study identified compounds with significant anti-inflammatory effects, which could serve as leads for the development of new anti-inflammatory agents (Hitkari et al., 1995).
Eigenschaften
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-6-10-17(11-7-14)26-13-19(25)23-21-22-12-16-9-8-15-4-2-3-5-18(15)20(16)24-21/h2-7,10-12H,8-9,13H2,1H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRMUWBFQJUCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.